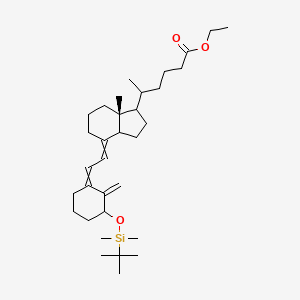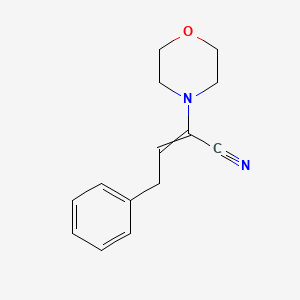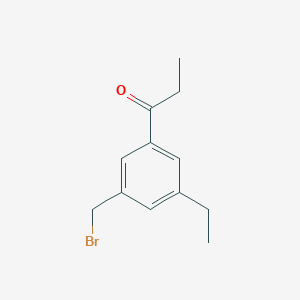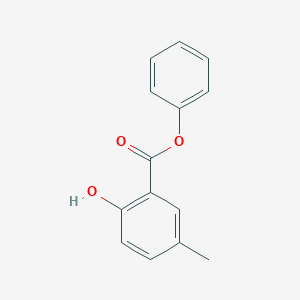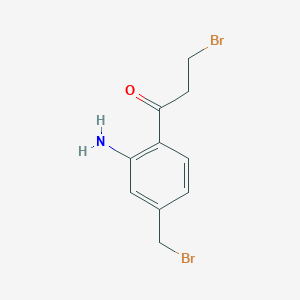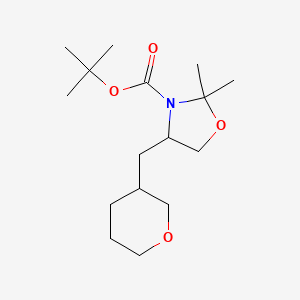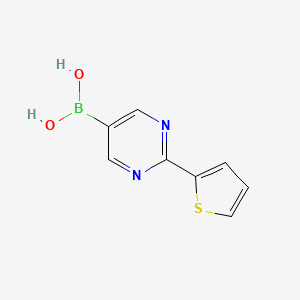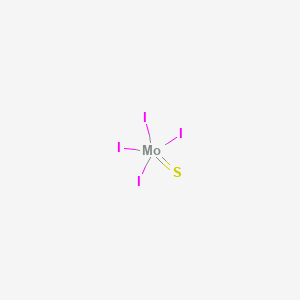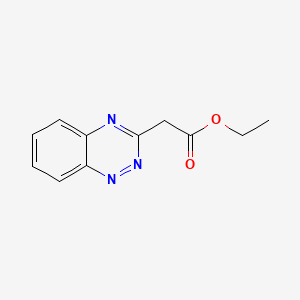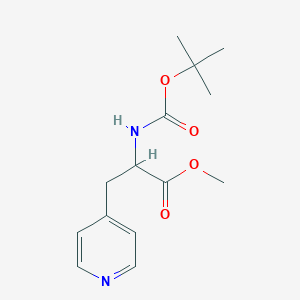
o-(4-Amino-m-tolylazo)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(4-Amino-m-tolylazo)phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C13H13N3O, and it has a molecular weight of 227.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The most common method for synthesizing o-(4-Amino-m-tolylazo)phenol involves the diazotization of 4-amino-m-toluidine followed by a coupling reaction with phenol. The diazotization process typically requires sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-(4-Amino-m-tolylazo)phenol can undergo oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sulfuric acid (H2SO4) for nitration, aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
Chemistry:
Dye Synthesis: o-(4-Amino-m-tolylazo)phenol is widely used in the synthesis of azo dyes due to its vibrant color properties.
Biology:
Biological Staining: The compound is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine:
Drug Development: Research is ongoing to explore the potential of azo compounds, including this compound, in drug development for their antimicrobial and anticancer properties.
Industry:
Textile Industry: The compound is used in the textile industry for dyeing fabrics.
Plastics and Coatings: It is also used in the production of plastics and coatings to impart color and improve material properties.
Mécanisme D'action
Molecular Targets and Pathways:
Proteolytic Activity: o-(4-Amino-m-tolylazo)phenol acts as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Antimicrobial Action: The compound interferes with bacterial cell wall synthesis and DNA replication, leading to increased sensitivity of bacterial cells to the compound.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
102107-60-8 |
|---|---|
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-[(4-amino-3-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H13N3O/c1-9-8-10(6-7-11(9)14)15-16-12-4-2-3-5-13(12)17/h2-8,17H,14H2,1H3 |
Clé InChI |
BSBLFVUFNYTTLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


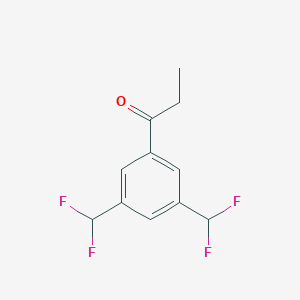

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
